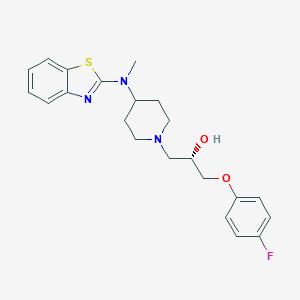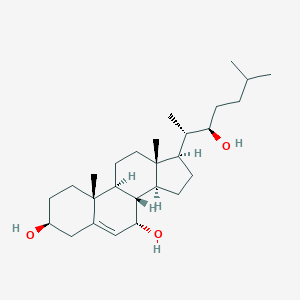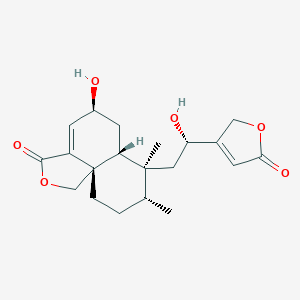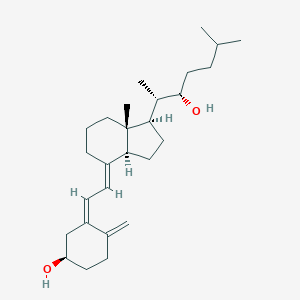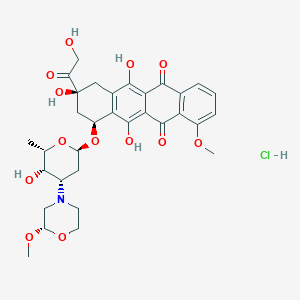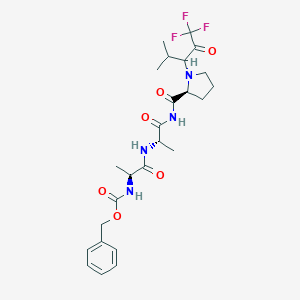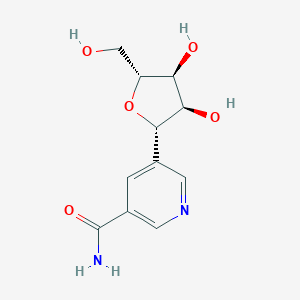
5-Ribofuranosylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ribofuranosylnicotinamide (5-RFN) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a derivative of nicotinamide, which is an essential vitamin for humans. 5-RFN has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Wirkmechanismus
The mechanism of action of 5-Ribofuranosylnicotinamide is not fully understood. However, it is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is an essential coenzyme involved in cellular metabolism. 5-Ribofuranosylnicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK), and then to NAD+ by NMN adenylyltransferase (NMNAT). NAD+ is involved in various cellular processes, including energy production, DNA repair, and gene expression.
Biochemical and Physiological Effects:
5-Ribofuranosylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. It has also been shown to activate sirtuins, which are a family of proteins involved in regulating cellular processes such as DNA repair, apoptosis, and inflammation. Additionally, 5-Ribofuranosylnicotinamide has been shown to improve mitochondrial function and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Ribofuranosylnicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. Another advantage is its ability to activate sirtuins, which can regulate various cellular processes. However, one limitation is that 5-Ribofuranosylnicotinamide can be toxic at high concentrations, which can affect the results of experiments. Additionally, the synthesis of 5-Ribofuranosylnicotinamide can be expensive and time-consuming, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for the use of 5-Ribofuranosylnicotinamide in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the effects of 5-Ribofuranosylnicotinamide on aging and age-related diseases. Additionally, the use of 5-Ribofuranosylnicotinamide in combination with other compounds may have synergistic effects that could be beneficial for various diseases. Finally, the development of new delivery methods for 5-Ribofuranosylnicotinamide could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, 5-Ribofuranosylnicotinamide is a valuable tool for studying cellular processes in scientific research. Its ability to increase NAD+ levels and activate sirtuins makes it a promising compound for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-Ribofuranosylnicotinamide involves the condensation of nicotinamide with D-ribose. The reaction is catalyzed by enzymes, and the product is purified using chromatography. The final product is a white crystalline powder that is soluble in water. The synthesis method has been optimized to produce high yields of pure 5-Ribofuranosylnicotinamide.
Wissenschaftliche Forschungsanwendungen
5-Ribofuranosylnicotinamide has been used in various scientific research studies, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In metabolic disorders, 5-Ribofuranosylnicotinamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative diseases, it has been shown to protect against oxidative stress and improve cognitive function.
Eigenschaften
CAS-Nummer |
107325-67-7 |
|---|---|
Produktname |
5-Ribofuranosylnicotinamide |
Molekularformel |
C23H23ClN2O3S |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-1-5(2-13-3-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
UBWZUUUKBOMAPO-KYXWUPHJSA-N |
Isomerische SMILES |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Synonyme |
5-alpha-D-ribofuranosylnicotinamide 5-beta-D-ribofuranosylnicotinamide 5-ribofuranosylnicotinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



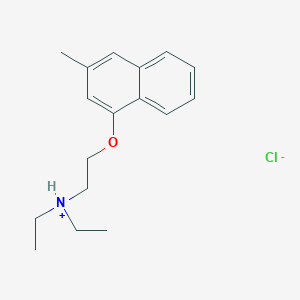
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
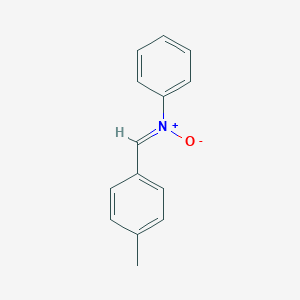
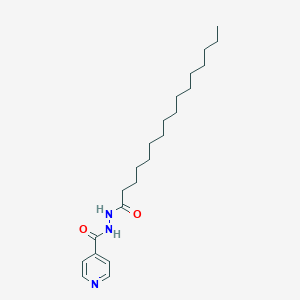

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
